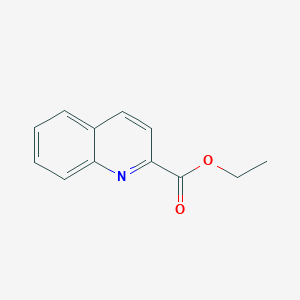

Ethyl quinoline-2-carboxylate

概要

説明

Ethyl quinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is a class of nitrogen-containing heterocyclic aromatic compounds Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl quinoline-2-carboxylate typically involves the Friedländer condensation reaction. This reaction involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .

化学反応の分析

Oxidation Reactions

The ethyl ester group undergoes oxidation to yield quinoline-2-carboxylic acid. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions .

-

Conditions : Reactions typically proceed at 60–80°C in aqueous or alcoholic media .

Mechanistic Pathway :

-

Nucleophilic attack by water or hydroxide on the ester carbonyl.

-

Formation of a tetrahedral intermediate.

Nucleophilic Substitution Reactions

The quinoline ring participates in electrophilic and nucleophilic substitutions, particularly at the 3-, 4-, and 7-positions:

Electrophilic Substitution

-

Halogenation :

Nucleophilic Aromatic Substitution

Table 1: Substitution Reactions with Olefins

| Olefin | Product | Yield (%) |

|---|---|---|

| Acrylonitrile (2b) | Quinoline-2-carbonitrile | 66–93 |

| Ethyl acrylate (2a) | Quinoline-2-carboxylate | 63–88 |

Cyclization Reactions

Ethyl quinoline-2-carboxylate serves as a precursor in annulation reactions:

6-endo Cyclization

-

Conditions : Radical initiation with tris(trimethylsilyl)silane (TTMSS) in benzene .

-

Products : Pyrroloquinoline derivatives (e.g., 7a , 78% yield) .

Mechanism :

-

Radical generation at C-7 via halogen abstraction.

-

Intramolecular attack by the allyl/propargyl group.

Reduction Reactions

The quinoline ring undergoes selective reduction:

-

Catalytic Hydrogenation :

-

Chemical Reduction :

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Table 2: Cross-Coupling Efficiency

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 3-(4-MeO-Ph)-quinoline | 82 |

| 3-Nitrophenyl | 3-(3-NO₂-Ph)-quinoline | 75 |

Ester Hydrolysis and Transesterification

Radical-Mediated Functionalization

Free-radical intermediates enable unique transformations:

Key Mechanistic Insights

-

Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at the 4- or 6-position enhance reactivity in annulation reactions .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve yields in nucleophilic substitutions .

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ or NaHCO₃ in deprotonation-driven reactions .

This comprehensive analysis underscores this compound’s versatility as a synthetic building block, with applications ranging from medicinal chemistry to materials science.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Ethyl quinoline-2-carboxylate exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of quinoline compounds have shown promising results in inhibiting the growth of resistant strains of bacteria and fungi, making them potential candidates for new antibiotic therapies .

Anticancer Properties

Research indicates that this compound derivatives can act as inhibitors for certain cancer-related enzymes. Specifically, these compounds have been studied for their ability to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The binding interactions of these compounds with PRMT5 suggest a mechanism that could lead to the development of novel anticancer agents .

Material Science

Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives, including this compound, are used in the fabrication of OLEDs due to their luminescent properties. These materials can form complexes that enhance light emission efficiency, making them suitable for use in display technologies .

Sensors

The compound has been employed in the development of chemical sensors. Its ability to form complexes with metal ions allows it to be utilized as a selective sensor for detecting specific ions in various environments. This application is crucial for environmental monitoring and safety assessments .

Agrochemicals

This compound and its derivatives have been explored for their potential as agrochemicals. Research has shown that certain quinoline compounds exhibit herbicidal and insecticidal properties. They can be used to develop safer and more effective agricultural products that minimize environmental impact while maximizing crop yield .

Case Study: Antimicrobial Efficacy

A study conducted on various this compound derivatives revealed their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that modifications at specific positions on the quinoline ring enhanced antibacterial potency, suggesting a structure-activity relationship that can guide future drug design efforts .

| Derivative | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 32 |

| 4-Methyl derivative | Escherichia coli | 18 | 16 |

| 7-Chloro derivative | Pseudomonas aeruginosa | 12 | 64 |

作用機序

The mechanism of action of ethyl quinoline-2-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, blocking specific enzymatic activities crucial for the survival of pathogens or cancer cells. Others may interact with cellular receptors, modulating signaling pathways involved in inflammation or cell proliferation .

類似化合物との比較

- Quinoline-2-carboxylic acid

- Ethyl quinazoline-2-carboxylate

- 4-Hydroxy-2-quinolones

Comparison: Ethyl quinoline-2-carboxylate is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Compared to quinoline-2-carboxylic acid, the ethyl ester group in this compound enhances its solubility and potential for further chemical modifications. Ethyl quinazoline-2-carboxylate, while structurally similar, exhibits different reactivity due to the presence of an additional nitrogen atom in the ring .

生物活性

Ethyl quinoline-2-carboxylate (C12H11NO2) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, typically involving the reaction of quinoline derivatives with ethyl chloroformate or related reagents. The synthesis often includes steps such as cyclization and esterification, leading to the formation of the carboxylate derivative.

2. Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds, including this compound, possess significant antimicrobial properties. For example, certain substituted quinolines have been reported to inhibit mycobacterial species more effectively than standard treatments like isoniazid .

- Anticoccidial Activity : A series of novel derivatives based on this compound were evaluated for their anticoccidial activities against Eimeria tenella. Compounds demonstrated varying degrees of efficacy, with some achieving high anticoccidial indices (ACI) indicating strong potential as veterinary medicines .

- Antiallergic Properties : this compound has been linked to antiallergic activities comparable to established agents like disodium cromoglycate. Its potency was highlighted in studies showing significant effects in animal models .

3.1 Antimicrobial Efficacy

A study evaluated a series of substituted quinoline-2-carboxamides for their ability to inhibit photosynthetic electron transport (PET) and their activity against mycobacterial species. The results indicated that specific derivatives had promising antimicrobial effects with IC50 values that surpassed those of traditional antibiotics .

| Compound Name | Activity Against M. tuberculosis | IC50 Value (µmol/L) |

|---|---|---|

| N-cycloheptylquinoline-2-carboxamide | Yes | 12.5 |

| N-cyclohexylquinoline-2-carboxamide | Yes | 14.0 |

| N-(2-phenylethyl)quinoline-2-carboxamide | Yes | 10.0 |

3.2 Anticoccidial Activity

The anticoccidial effectiveness of this compound derivatives was assessed in poultry models. The following table summarizes the findings:

| Compound | Dose (mg/Kg) | Relative Body Weight Gain (%) | Survival Rate (%) | Lesion Scores | Oocyst Scores | ACI |

|---|---|---|---|---|---|---|

| 7a | 27 | 75.8 | 85 | 30 | 20 | 110.8 |

| 7b | 27 | 70.3 | 85 | 30 | 20 | 105.3 |

| 7e | 27 | 88.7 | 100 | 10 | 10 | 168.7 |

The compound 7e demonstrated exceptional anticoccidial activity, suggesting its potential as a new veterinary drug .

4.

This compound is a compound with promising biological activities across various domains, including antimicrobial and anticoccidial applications. Its derivatives have shown significant efficacy in both laboratory and field studies, indicating potential for further development in pharmaceutical applications.

特性

IUPAC Name |

ethyl quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOYTBYNBYNZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30329610 | |

| Record name | ethyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4491-33-2 | |

| Record name | ethyl quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30329610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl quinoline-2-carboxylate in the synthesis of C-nor-4,6-Secocamptothecin?

A1: this compound serves as a crucial starting material in the synthesis of C-nor-4,6-Secocamptothecin (2) and its related compounds. [, ] These compounds are analogs of camptothecin (1), a naturally occurring alkaloid with notable antitumor activity. The synthesis process, as described in the research, involves a series of reactions starting from this compound to construct the core structure of these camptothecin analogs.

Q2: Beyond C-nor-4,6-Secocamptothecin, what other camptothecin-related compounds can be synthesized using this compound?

A2: The research highlights the successful synthesis of 6-(2-pyridinyl)-1H-pyrano[3,4-c] pyridine-3,8(4H,7H)-dione derivatives (5 and 6) using this compound as a starting point. [, ] These derivatives specifically retain the B, D, and E ring structures found in camptothecin (1), showcasing the versatility of this compound in creating diverse camptothecin-like molecules for further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。